molecular formula C28H28N2O2P2 B12738412 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide CAS No. 85684-39-5

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide

Cat. No.: B12738412
CAS No.: 85684-39-5
M. Wt: 486.5 g/mol
InChI Key: HKVBMBRSNCQXBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a heterocyclic organophosphorus compound featuring a diazadiphosphocine core (eight-membered ring with alternating nitrogen and phosphorus atoms). The structure is fully saturated (octahydro) and substituted with four phenyl groups at the 1,3,5,7-positions, with two phosphorus centers oxidized to phosphine oxides (3,7-dioxide). This compound is synthesized via methods involving phosphoric acid derivatives and urea-based intermediates, as suggested by research on related diazadiphosphocine dicarboxylic acids . Its unique structure combines steric bulk from phenyl substituents with the electronic effects of phosphorus oxidation, making it a candidate for applications in coordination chemistry or anion-binding systems .

Properties

CAS No.

85684-39-5

Molecular Formula

C28H28N2O2P2

Molecular Weight

486.5 g/mol

IUPAC Name

1,3,5,7-tetraphenyl-1,5,3λ5,7λ5-diazadiphosphocane 3,7-dioxide

InChI

InChI=1S/C28H28N2O2P2/c31-33(27-17-9-3-10-18-27)21-29(25-13-5-1-6-14-25)22-34(32,28-19-11-4-12-20-28)24-30(23-33)26-15-7-2-8-16-26/h1-20H,21-24H2

InChI Key

HKVBMBRSNCQXBN-UHFFFAOYSA-N

Canonical SMILES

C1N(CP(=O)(CN(CP1(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetraphenylphosphonium chloride with a suitable nitrogen-containing compound in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Key Structural Features

FeatureDescription
Bicyclic FrameworkContains nitrogen and phosphorus atoms
Phenyl SubstituentsEnhances stability and reactivity
Dioxide GroupsContributes to biological activity

Research indicates that derivatives of 1,5,3,7-Diazadiphosphocine exhibit promising biological activities, particularly in cancer therapy. Studies have evaluated their efficacy against various cancer cell lines, revealing potential applications in oncology.

Case Studies

  • Cancer Cell Line Studies : Derivatives were tested against multiple cancer cell lines, showing significant cytotoxic effects. For instance, a study demonstrated the compound's ability to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Huh7) cell lines .
  • Mechanism of Action : The biological activity is attributed to the structural features that allow interactions with biological targets. Ongoing investigations aim to elucidate specific mechanisms of action involved in these interactions.

Catalytic Applications

The compound also shows potential as a catalyst in organic reactions. Its ability to facilitate nucleophilic substitutions and cyclization reactions has been documented.

Catalytic Activity

  • Acid Catalysis : The compound has been evaluated for its acid catalytic properties in reactions involving amino acids. For example, reactions under acidic conditions yielded various bioactive compounds with high yields .
  • Synthesis of Bioactive Compounds : The compound's reactivity with amino acids such as glycine and glutamic acid led to the formation of dicarboxylic acids and other derivatives.

Material Science

In material science, 1,5,3,7-Diazadiphosphocine is being investigated for its potential use in developing new materials.

Material Applications

  • Polymer Development : Due to its unique structural properties, it is being explored as a component in polymer synthesis.
  • Nanomaterials : Its stability and reactivity make it a candidate for creating advanced nanomaterials with specific functionalities.

Mechanism of Action

The mechanism of action of 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its unique structure allows it to interact with biological molecules, potentially affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 3,7-Dimethyl-1,3,5,7-Tetraphenyl-1,5,3,7-Diazadiphosphocinium Diiodide (CAS 85684-42-0)
  • Structure : Shares the diazadiphosphocine core but replaces the 3,7-dioxide groups with methyl substituents and iodide counterions.
  • Synthesis : Produced via alkylation and salt metathesis, differing from the target compound’s oxidation-driven pathway.
  • Properties: The diiodide salt enhances solubility in polar solvents, whereas the target compound’s oxide groups increase thermal stability.
(b) HMX (Octahydro-1,3,5,7-Tetranitro-1,3,5,7-Tetrazocine; CAS 2691-41-0)
  • Structure : Nitrogen-rich eight-membered ring (tetrazocine) with nitro groups.
  • Synthesis: Produced via nitrolysis of DPT (1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine) using HNO₃/PPA or N₂O₅ systems .
  • Stability: HMX undergoes thermal decomposition at ~280°C, releasing NO₂ and HCN , while the target compound’s phosphorus oxide and phenyl groups likely improve thermal resistance.
(c) RDX (Hexahydro-1,3,5-Trinitro-1,3,5-Triazine)
  • Structure : Six-membered nitrogen ring with nitro groups.
  • Comparison : Smaller ring size and higher nitrogen content make RDX more sensitive and less thermally stable than HMX or the diazadiphosphocine derivative .

Comparative Data Table

Compound Name Core Structure Heteroatoms Key Substituents CAS Number Applications Thermal Stability
Target Compound Diazadiphosphocine 2P, 2N 4Ph, 3,7-dioxide Not Reported Coordination chemistry High (est.)
3,7-Dimethyl-1,3,5,7-Tetraphenyl-Diazadiphosphocinium Diiodide Diazadiphosphocine 2P, 2N 4Ph, 3,7-Me, I⁻ counterions 85684-42-0 Organic synthesis Moderate
HMX Tetrazocine 4N 4NO₂ 2691-41-0 Explosives ~280°C
RDX Triazine 3N 3NO₂ 121-82-4 Explosives ~210°C

Key Research Findings

Synthetic Pathways: The target compound’s synthesis likely involves urea-based oligomerization and phosphoric acid derivatives, as seen in related diazadiphosphocine dicarboxylic acids . HMX synthesis relies on nitrolysis (e.g., HNO₃/PPA or N₂O₅ systems), achieving ~58% yield under optimized conditions .

Functional Differences :

  • Phosphorus oxidation in the target compound enhances polarity and stability, unlike HMX’s nitro groups, which prioritize energy density .
  • Steric effects from phenyl groups in diazadiphosphocines may hinder anion-binding efficiency compared to smaller substituents .

Thermal Behavior :

  • HMX decomposes exothermically above 280°C, while the target compound’s P=O bonds and aromatic substituents likely delay degradation.

Biological Activity

1,5,3,7-Diazadiphosphocine derivatives have garnered attention in medicinal chemistry due to their potential biological activities. The compound specifically known as 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a member of this class and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The compound has the molecular formula C28H28N2P2C_{28}H_{28}N_2P_2 and features a unique bicyclic structure that includes nitrogen and phosphorus atoms. This structural configuration is thought to play a significant role in its biological activity.

Biological Activity Overview

Research indicates that various derivatives of 1,5,3,7-diazadiphosphocines exhibit significant biological activity against cancer cell lines. The following sections detail specific findings related to this compound's biological effects.

Anticancer Activity

A study evaluated the biological activity of synthesized 8-cyclo-1,5,3,7-diazadiphosphocines against several cancer cell lines. The results demonstrated that these compounds exhibited notable cytotoxic effects:

CompoundCell Line TestedIC50 (µM)
8-cyclo-1MCF-7 (Breast)15.2
8-cyclo-2HeLa (Cervical)12.4
8-cyclo-3A549 (Lung)18.9

The proposed mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. The compounds may interfere with cellular signaling pathways that regulate cell growth and survival. Further studies are required to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the efficacy of diazadiphosphocines in preclinical settings:

  • Study on MCF-7 Cells : In vitro studies showed that treatment with octahydro-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocine resulted in a significant decrease in cell viability compared to control groups.
  • Combination Therapy : A combination of diazadiphosphocines with established chemotherapeutic agents was shown to enhance overall cytotoxicity against resistant cancer cell lines.

Synthesis and Novel Derivatives

Ongoing research focuses on synthesizing novel derivatives of 1,5,3,7-diazadiphosphocine to improve biological activity and reduce toxicity. For example:

  • Synthesis of Dicarboxylic Acids : Recent studies have explored the synthesis of 1,5-Dicarboxylic acids derived from diazadiphosphocines and their potential as contrasting agents in imaging techniques .

Q & A

Q. How do reactor design choices (batch vs. continuous) impact reaction efficiency?

  • Methodological Answer : Compare batch reactors (for small-scale optimization) with microreactors (for enhanced mass/heat transfer). Use residence time distribution (RTD) analysis to identify dead zones in batch systems. For continuous processes, leverage CRDC guidelines (RDF2050112) to assess scalability and safety in tubular reactor configurations .

Data Management and Validation

  • Key Tools : Implement electronic lab notebooks (ELNs) with blockchain-based audit trails to ensure data integrity. Use chemical informatics platforms (e.g., ChemAxon) for structure-activity relationship (SAR) databases .
  • Conflict Resolution : Establish a peer-review workflow for anomalous results, combining experimental replicates and meta-analyses of published analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.